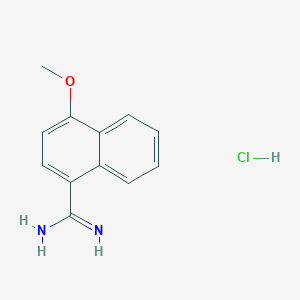

4-Methoxy-naphthalene-1-carboxamidine hydrochloride

CAS No.:

Cat. No.: VC13755255

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O |

|---|---|

| Molecular Weight | 236.70 g/mol |

| IUPAC Name | 4-methoxynaphthalene-1-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H |

| Standard InChI Key | MTQSEVJXBYARPK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |

| Canonical SMILES | COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Data for the exact compound are scarce, but analogs suggest:

| Property | Value (Predicted/Analog-Based) | Source Analog |

|---|---|---|

| Melting Point | 160–170 °C | |

| Boiling Point | 330–340 °C | |

| Density | 1.18–1.22 g/cm³ | |

| pKa | ~11.6 (amidine group) | |

| Solubility | Soluble in polar solvents |

The methoxy group increases electron density on the naphthalene ring, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Carboxylic Acid to Carboxamidine Conversion

A plausible route involves:

-

Synthesis of 4-Methoxy-naphthalene-1-carboxylic Acid: Methoxylation of naphthalene at the 4-position followed by carboxylation at the 1-position.

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) yields 4-methoxy-naphthalene-1-carbonyl chloride .

-

Amidine Formation: Reaction with ammonium chloride in the presence of a base (e.g., NaOH) generates the carboxamidine .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Key Reaction:

Alternative Route via Formamide Intermediates

As demonstrated in patent WO2004080945A1 , formamide derivatives can be alkylated using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) and strong bases (e.g., KOH). Adaptation for 4-methoxy-naphthalene derivatives may involve:

-

Alkylation of N-Methylformamide: Reacting 4-methoxy-1-chloromethylnaphthalene with N-methylformamide under basic conditions.

-

Hydrolysis: Acidic or basic hydrolysis of the formamide intermediate to yield the primary amine.

-

Amidine Formation: Conversion to carboxamidine via nitrile intermediates or direct amidation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume